Bibo 3304 trifluoroacetate Bibo 3304 trifluoroacetate BIBO-3304 is an antagonist of the neuropeptide Y (NPY) receptor Y1 (Kis = 0.38 and 0.72 nM, respectively). It is selective for Y1 over Y2, Y4, and Y5 receptors (Kis = >1,000 nM for all). BIBO-3304 (30 µg/animal) inhibits NPY-induced increases in food intake in fasted rats when injected into the paraventricular nucleus (PVN) of the hypothalamus. It also inhibits the pressor response induced by NPY or bilateral common carotid artery occlusion in cats when administered at a dose of 100 µg/kg.
High affinity NPY Y1 receptor antagonist (IC50 values are 0.38 and 0.72 nM at human and rat receptors respectively) that displays > 2600-fold selectivity over Y2, Y4 and Y5 receptors. Inhibits NPY- and fasting-induced feeding in vivo following central administration. Also antagonizes anxiolytic-like effects of NPY.
Brand Name: Vulcanchem
CAS No.: 191868-14-1
VCID: VC0004494
InChI: InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
Molecular Formula: C31H36F3N7O5
Molecular Weight: 643.7 g/mol

Bibo 3304 trifluoroacetate

CAS No.: 191868-14-1

Cat. No.: VC0004494

Molecular Formula: C31H36F3N7O5

Molecular Weight: 643.7 g/mol

* For research use only. Not for human or veterinary use.

Bibo 3304 trifluoroacetate - 191868-14-1

CAS No. 191868-14-1
Molecular Formula C31H36F3N7O5
Molecular Weight 643.7 g/mol
IUPAC Name (2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1
Standard InChI Key FBMCYYWIBYEOST-GJFSDDNBSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O

Chemical Identity and Structural Properties

BIBO 3304 trifluoroacetate (IUPAC name: N-[(1R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenyl-benzeneacetamide ditrifluoroacetate) is a synthetic argininamide derivative with a molecular weight of 757.69 g/mol . Its structure includes a diphenylacetyl group and a ureidomethyl benzyl moiety, critical for Y1 receptor binding .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₂₉H₃₅N₇O₃·2(CF₃CO₂H)
Purity≥98%
Solubility100 mM in DMSO
Observed Molecular Weight757.69
CAS Number2310085-85-7

The trifluoroacetate counterion enhances solubility, facilitating in vitro and intracerebral administration . Stereochemistry is crucial: the inactive enantiomer (BIBO 3457) shows >1,000-fold lower affinity, underscoring the importance of the R-configuration .

Pharmacological Profile and Receptor Selectivity

BIBO 3304’s hallmark is its exceptional selectivity for Y1 receptors. Competitive binding assays reveal IC₅₀ values of 0.38 nM (human) and 0.72 nM (rat), with no significant activity at Y2, Y4, or Y5 receptors up to 1,000 nM . This specificity enables precise interrogation of Y1-mediated pathways without confounding off-target effects.

Mechanisms of Y1 Receptor Antagonism

NPY binds to G-protein-coupled Y1 receptors, activating Gi/o proteins to inhibit cAMP production. BIBO 3304 competitively blocks this interaction, reversing NPY-induced effects such as:

  • Food intake stimulation: Central administration of 30 µg BIBO 3304 inhibits fasting-induced hyperphagia and NPY-triggered feeding in rats .

  • Anxiolytic-like behaviors: Antagonizes NPY’s stress-reducing effects in amygdala circuitry .

In Vivo and In Vitro Effects

Anxiety and Stress Responses

BIBO 3304 reverses NPY’s anxiolytic effects in the amygdala, as demonstrated in elevated plus-maze tests. This aligns with findings that Y1 receptor blockade exacerbates stress responses in PTSD models .

Cardiovascular and Immune Interactions

In endothelial cells, Y1 receptor antagonism by BIBO 3304 reduces macrophage infiltration and smooth muscle foam cell formation, implicating NPY in atherosclerosis .

Research Applications

Neuropharmacology Studies

BIBO 3304 is widely used to dissect Y1 receptor roles in:

  • Pain modulation: Blocks NPY’s analgesic effects in competing need states (e.g., hunger vs. pain) .

  • Circadian rhythm disorders: Diurnal HPA axis fluctuations are modulated by Y1 activity .

Metabolic Disorders

By inhibiting NPY’s orexigenic effects, BIBO 3304 aids obesity research. It suppresses ghrelin-induced feeding in hypothalamic circuits, highlighting Y1’s role in energy homeostasis .

Table 2: Key In Vivo Findings

Study ModelDose/RouteEffect Observed
Rat PVN injection30 µg, icv70% reduction in NPY-induced feeding
Mouse stress model10 mg/kg, ipIncreased anxiety-like behavior
Atherosclerosis mice5 mg/kg/day, po40% reduced plaque formation

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